molecular formula C8H5F13O B13863921 2-Perfluorohexyl-[1,2-13C2]-ethanol

2-Perfluorohexyl-[1,2-13C2]-ethanol

Cat. No.: B13863921
M. Wt: 366.09 g/mol
InChI Key: GRJRKPMIRMSBNK-ZDOIIHCHSA-N
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Description

2-Perfluorohexyl-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of a perfluorohexyl group and two carbon-13 isotopes. This compound is often used in scientific research due to its unique properties, including its stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Perfluorohexyl-[1,2-13C2]-ethanol typically involves the reaction of perfluorohexyl iodide with a carbon-13 labeled ethylene oxide. This reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotopes. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Perfluorohexyl-[1,2-13C2]-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorohexyl acetic acid.

    Reduction: Reduction reactions can convert it into different fluorinated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used for substitution reactions.

Major Products

    Oxidation: Perfluorohexyl acetic acid.

    Reduction: Various fluorinated alcohols.

    Substitution: Fluorinated ethers and esters.

Scientific Research Applications

2-Perfluorohexyl-[1,2-13C2]-ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.

    Biology: Employed in studies involving fluorinated biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of specialized coatings and materials with unique properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 2-Perfluorohexyl-[1,2-13C2]-ethanol involves its interaction with various molecular targets. The perfluorohexyl group imparts hydrophobic properties, allowing the compound to interact with lipid membranes and proteins. The carbon-13 isotopes enable detailed studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into the compound’s behavior at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-Perfluorohexyl ethanoic acid
  • 2-Perfluorooctyl ethanoic acid
  • 2-Perfluorodecyl ethanoic acid

Uniqueness

2-Perfluorohexyl-[1,2-13C2]-ethanol is unique due to the presence of carbon-13 isotopes, which make it particularly useful in NMR studies. Its stability and resistance to degradation also set it apart from other similar compounds, making it valuable in various research applications.

Properties

Molecular Formula

C8H5F13O

Molecular Weight

366.09 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octan-1-ol

InChI

InChI=1S/C8H5F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2/i1+1,2+1

InChI Key

GRJRKPMIRMSBNK-ZDOIIHCHSA-N

Isomeric SMILES

[13CH2]([13CH2]O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(CO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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